3,4-Didehydro retinol
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Overview
Description
3,4-Didehydro retinol is a retinoid derived from the 3,4-desaturation of the β-ionone ring of all-trans retinol. It is a member of the vitamin A family and plays a crucial role in various biological processes. This compound is known for its involvement in cellular differentiation, vision, and growth regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydro retinol typically involves the desaturation of all-trans retinol. This process can be achieved through various chemical reactions, including dehydrogenation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as high-pressure liquid chromatography (HPLC) for purification. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,4-Didehydro retinol undergoes several types of chemical reactions, including:
Oxidation: Conversion to 3,4-Didehydro retinoic acid.
Reduction: Formation of reduced derivatives.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products: The major products formed from these reactions include 3,4-Didehydro retinoic acid and various esters of this compound .
Scientific Research Applications
3,4-Didehydro retinol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids and related compounds.
Biology: Studied for its role in cellular differentiation and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products due to its skin-regenerating properties
Mechanism of Action
The mechanism of action of 3,4-Didehydro retinol involves its conversion to active metabolites, such as 3,4-Didehydro retinoic acid. These metabolites bind to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression. This regulation affects various cellular processes, including differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
All-trans retinol: The parent compound from which 3,4-Didehydro retinol is derived.
All-trans retinoic acid: Another active metabolite of vitamin A with similar biological activities.
9-cis retinoic acid: A retinoid with distinct receptor binding properties.
Uniqueness: this compound is unique due to its specific desaturation at the 3,4-position, which imparts distinct biological activities compared to other retinoids. Its ability to modulate gene expression through specific receptor interactions makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYDHJOKKGVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871554 |
Source
|
Record name | 3,4-Didehydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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